2-Methoxyethyl (Z,Z)-11,11-dibutyl-6,9,13-trioxo-2,5,10,12-tetraoxa-11-stannahexadeca-7,14-dien-16-oate
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Overview
Description
2-Methoxyethyl (Z,Z)-11,11-dibutyl-6,9,13-trioxo-2,5,10,12-tetraoxa-11-stannahexadeca-7,14-dien-16-oate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and pharmaceuticals. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl (Z,Z)-11,11-dibutyl-6,9,13-trioxo-2,5,10,12-tetraoxa-11-stannahexadeca-7,14-dien-16-oate typically involves the reaction of dibutyltin oxide with specific organic ligands under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. Common solvents used in the synthesis include toluene and dichloromethane. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and precise control of reaction parameters ensures consistent quality in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl (Z,Z)-11,11-dibutyl-6,9,13-trioxo-2,5,10,12-tetraoxa-11-stannahexadeca-7,14-dien-16-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin(IV) compounds, while reduction can produce tin(II) compounds. Substitution reactions result in derivatives with different functional groups replacing the methoxyethyl group.
Scientific Research Applications
2-Methoxyethyl (Z,Z)-11,11-dibutyl-6,9,13-trioxo-2,5,10,12-tetraoxa-11-stannahexadeca-7,14-dien-16-oate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the production of advanced materials, including coatings and composites.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl (Z,Z)-11,11-dibutyl-6,9,13-trioxo-2,5,10,12-tetraoxa-11-stannahexadeca-7,14-dien-16-oate involves its interaction with molecular targets through coordination chemistry. The tin center can form coordination bonds with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved may include the inhibition of specific enzymes or the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dibutyltin oxide: A simpler organotin compound used in similar applications.
Tributyltin chloride: Another organotin compound with different functional groups.
Tetramethyltin: A related compound with methyl groups instead of butyl groups.
Uniqueness
2-Methoxyethyl (Z,Z)-11,11-dibutyl-6,9,13-trioxo-2,5,10,12-tetraoxa-11-stannahexadeca-7,14-dien-16-oate is unique due to its complex structure, which provides multiple sites for chemical modification and interaction. This makes it a versatile compound for various applications, distinguishing it from simpler organotin compounds.
Properties
CAS No. |
34349-21-8 |
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Molecular Formula |
C22H36O10Sn |
Molecular Weight |
579.2 g/mol |
IUPAC Name |
4-O-[dibutyl-[(E)-4-(2-methoxyethoxy)-4-oxobut-2-enoyl]oxystannyl] 1-O-(2-methoxyethyl) (E)-but-2-enedioate |
InChI |
InChI=1S/2C7H10O5.2C4H9.Sn/c2*1-11-4-5-12-7(10)3-2-6(8)9;2*1-3-4-2;/h2*2-3H,4-5H2,1H3,(H,8,9);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*3-2+;;; |
InChI Key |
QJLJZLJTGWMKGT-PUTDEVHMSA-L |
Isomeric SMILES |
CCCC[Sn](OC(=O)/C=C/C(=O)OCCOC)(OC(=O)/C=C/C(=O)OCCOC)CCCC |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)C=CC(=O)OCCOC)OC(=O)C=CC(=O)OCCOC |
Origin of Product |
United States |
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